molecular formula C10H17BO4 B2869190 trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester CAS No. 1612892-47-3

trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester

Cat. No.: B2869190
CAS No.: 1612892-47-3
M. Wt: 212.05
InChI Key: VJJABIMANCDOSQ-RNFRBKRXSA-N
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Description

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound’s interaction with its targets primarily involves the transformation of the boronic ester moiety into other functional groups, which is of considerable interest in synthesis . Specifically, transformations which retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Biochemical Pathways

The suzuki–miyaura (sm) coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst, is a common application of boronic esters .

Pharmacokinetics

The stability of boronic esters is a significant factor influencing their bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new bonds at stereogenic centres, leading to the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the synthetic utility of organoboranes, a related class of compounds, is tempered by their air and moisture sensitivity . Therefore, it is reasonable to assume that similar environmental factors could influence the action of trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of boronic acids with pinacol in the presence of a dehydrating agent. The reaction typically occurs in an organic solvent such as toluene, under reflux conditions . Another method involves the transesterification of boronic esters with pinacol, which can be facilitated by using a polymer-supported boronic acid .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods typically involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and various substituted boronic esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • Methylboronic acid pinacol ester
  • Vinylboronic acid pinacol ester

Uniqueness

Trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other boronic esters. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJABIMANCDOSQ-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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